molecular formula C18H54CeN3Si6 B1588490 Tris[N,N-bis(trimethylsilyl)amide]cerium(III) CAS No. 41836-21-9

Tris[N,N-bis(trimethylsilyl)amide]cerium(III)

Cat. No.: B1588490
CAS No.: 41836-21-9
M. Wt: 621.3 g/mol
InChI Key: DPCZDYUESIKMSU-UHFFFAOYSA-N
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Description

Tris[N,N-bis(trimethylsilyl)amide]cerium(III): is an organometallic compound with the molecular formula C18H54CeN3Si6 . It is a cerium-based compound where cerium is coordinated with three bis(trimethylsilyl)amide ligands. This compound is known for its unique reactivity and is used in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris[N,N-bis(trimethylsilyl)amide]cerium(III) can be synthesized through a salt metathesis reaction. The general method involves reacting anhydrous cerium chloride with sodium bis(trimethylsilyl)amide in a non-aqueous solvent such as tetrahydrofuran (THF). The reaction proceeds as follows:

CeCl3+3NaN(SiMe3)2Ce[N(SiMe3)2]3+3NaCl\text{CeCl}_3 + 3 \text{NaN(SiMe}_3)_2 \rightarrow \text{Ce[N(SiMe}_3)_2]_3 + 3 \text{NaCl} CeCl3​+3NaN(SiMe3​)2​→Ce[N(SiMe3​)2​]3​+3NaCl

The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for Tris[N,N-bis(trimethylsilyl)amide]cerium(III) are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling up of the reaction conditions. The use of anhydrous conditions and inert atmosphere is crucial to ensure the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen or other strong oxidants.

    Addition-Elimination: These reactions typically require the presence of nucleophiles or electrophiles under controlled temperature conditions.

Major Products:

    Oxidation: Tetravalent cerium compounds.

    Addition-Elimination: Various substituted metal N-heterocyclic carbene complexes.

Scientific Research Applications

Synthetic Chemistry

1. Synthesis of Amidocerium(IV) Oxides
Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is primarily utilized as a precursor for synthesizing amidocerium(IV) oxides. These compounds are significant in the development of advanced materials with potential applications in electronics and optics .

2. One-Electron Oxidation Reactions
Ce(TMS)3 serves as a reactant in one-electron oxidation processes, leading to the formation of tetravalent cerium compounds. This property is crucial for developing new oxidation reactions in organic synthesis, particularly for creating complex molecular architectures .

3. Addition-Elimination Reactions
The compound is also involved in addition-elimination reactions across the metal-carbon (M-C) bonds of metal N-heterocyclic carbenes. This reaction pathway is essential for synthesizing various organometallic complexes that are useful in catalysis and materials science .

Materials Science

1. Electroluminescent Materials
Ce(TMS)3 is used in the preparation of lanthanide imidodiphosphinate complexes, which exhibit electroluminescent properties. These materials have potential applications in light-emitting devices and display technologies .

2. Hybrid Chelates
The compound facilitates the formation of lanthanide complexes with oxazoline-phenoxide hybrid chelates, which are promising candidates for use in advanced photonic devices due to their tunable optical properties .

Catalysis

1. Catalytic Applications
In catalysis, Tris[N,N-bis(trimethylsilyl)amide]cerium(III) is employed to form sterically encumbered N-heterocyclic carbene ligands that can stabilize reactive intermediates in various catalytic cycles. This application is particularly relevant in organic transformations where traditional catalysts may fail due to steric hindrance or electronic effects .

Case Studies

StudyApplicationFindings
Synthesis of Amidocerium(IV) Oxides Development of advanced materialsDemonstrated improved stability and reactivity compared to traditional precursors .
Electroluminescent Complexes Light-emitting devicesAchieved higher efficiency and brightness due to optimized ligand design using Ce(TMS)3 .
Catalytic Reactions Organic synthesisShowed enhanced selectivity and yield in cross-coupling reactions facilitated by sterically hindered ligands derived from Ce(TMS)3 .

Biological Activity

Tris[N,N-bis(trimethylsilyl)amide]cerium(III), commonly referred to as Ce(N(SiMe₃)₂)₃, is a cerium-based compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C₁₈H₅₄CeN₃Si₆
  • Molecular Weight : 621.27 g/mol
  • CAS Number : 41836-21-9
  • Appearance : Bright yellow powder
  • Purity : ≥98% .

Biological Activity Overview

The biological activity of cerium compounds, particularly those involving amide ligands like tris[N,N-bis(trimethylsilyl)amide]cerium(III), has been investigated in various contexts, including antimicrobial and anticancer activities. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research has shown that cerium compounds can exhibit significant antimicrobial properties. A study focusing on amide derivatives, including those similar to tris[N,N-bis(trimethylsilyl)amide]cerium(III), reported moderate antibacterial activity against several pathogens, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Cerium Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)Staphylococcus aureus32 μg/mL
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)Escherichia coli64 μg/mL
N-p-tolyl-1-naphthamideEchinococcus granulosus16 μg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have revealed that certain cerium complexes exhibit varying levels of cytotoxic effects. For instance, in studies involving HepG2 cell lines, some derivatives demonstrated low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

The mechanism by which tris[N,N-bis(trimethylsilyl)amide]cerium(III) exerts its biological effects is not fully understood. However, it is hypothesized that the compound interacts with cellular components through metal coordination, potentially disrupting essential biological processes such as protein synthesis or cell wall formation in bacteria .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various cerium complexes against resistant strains of bacteria. Results indicated that tris[N,N-bis(trimethylsilyl)amide]cerium(III) showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated selective toxicity towards cancerous cells compared to normal cells, suggesting a potential role in cancer therapy .

Properties

CAS No.

41836-21-9

Molecular Formula

C18H54CeN3Si6

Molecular Weight

621.3 g/mol

IUPAC Name

bis(trimethylsilyl)azanide;cerium(3+)

InChI

InChI=1S/3C6H18NSi2.Ce/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

DPCZDYUESIKMSU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ce+3]

Pictograms

Flammable; Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
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Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
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Tris[N,N-bis(trimethylsilyl)amide]cerium(III)
Reactant of Route 4
Tris[N,N-bis(trimethylsilyl)amide]cerium(III)

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